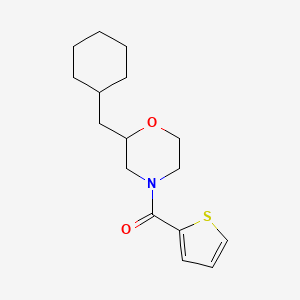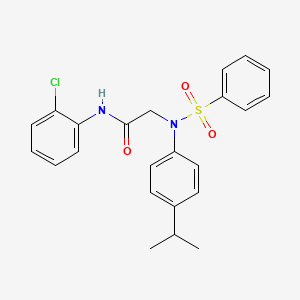
2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine, also known as CTM, is a synthetic compound that belongs to the class of morpholine derivatives. CTM has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine is not fully understood. However, studies suggest that 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine may exert its antitumor effects by inducing apoptosis (cell death) in cancer cells. 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine may also inhibit the proliferation of cancer cells by blocking the cell cycle. 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine's antiviral activity may be due to its ability to inhibit the replication of the virus. 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine's anti-inflammatory effects may be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has been shown to have a low toxicity profile in vitro and in vivo. In animal studies, 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has been found to be well-tolerated, with no adverse effects observed at therapeutic doses. 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has also been found to have good pharmacokinetic properties, with high bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine is its broad-spectrum antitumor activity. 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has been found to be effective against various types of cancer cells, making it a potential therapeutic agent for multiple types of cancer. Another advantage of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine is its low toxicity profile, which makes it a safer alternative to other chemotherapeutic agents. However, one limitation of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine could focus on its potential as a therapeutic agent for various types of cancer. Studies could also investigate the use of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine in combination with other chemotherapeutic agents to enhance its antitumor activity. In addition, further studies could explore the mechanism of action of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine and its potential as an anti-inflammatory and antiviral agent. Finally, research could focus on developing new formulations of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine that improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine involves the reaction of 2-thiophenecarboxylic acid with cyclohexylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine as a white solid with a yield of around 70%.
Aplicaciones Científicas De Investigación
2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has been extensively studied for its antitumor activity. Studies have shown that 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine can inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has also been found to have antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In addition, 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
[2-(cyclohexylmethyl)morpholin-4-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c18-16(15-7-4-10-20-15)17-8-9-19-14(12-17)11-13-5-2-1-3-6-13/h4,7,10,13-14H,1-3,5-6,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUCUBBAVJNTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CN(CCO2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(diethylamino)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6058036.png)
![{5-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6058038.png)
![{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6058041.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-pyrazinyl)propanamide](/img/structure/B6058048.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]acetamide](/img/structure/B6058068.png)
![2-[(2,6-dichlorophenoxy)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6058072.png)
![1-methyl-4-(3-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6058078.png)
![2-({[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B6058084.png)
![3-(1-methyl-2-oxopyrrolidin-3-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6058090.png)
![5-(2,4-dimethylphenyl)-6-ethyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6058095.png)
![N-{[5-(methoxymethyl)-2-furyl]methyl}-1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethanamine](/img/structure/B6058101.png)
![ethyl 3-oxo-2-({4-[(trifluoromethyl)thio]phenyl}hydrazono)butanoate](/img/structure/B6058112.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(5-methyl-2-furyl)-N-(3-pyridinylmethyl)-1-butanamine](/img/structure/B6058121.png)